MAK683

Descripción

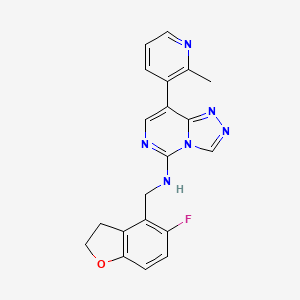

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIBABIFOBYHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951408-58-4 |

Source

|

| Record name | MAK-683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAK-683 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MAK683, an Allosteric PRC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MAK683, a clinical-stage, first-in-class allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It details the molecular interactions, quantitative pharmacology, and key experimental methodologies used to characterize this novel epigenetic modulator.

The Polycomb Repressive Complex 2 (PRC2) and its Catalytic Cycle

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic regulation of gene expression, particularly during embryonic development[1][2]. Its dysregulation is frequently implicated in the pathogenesis of various cancers[2]. The core complex consists of three main subunits:

-

Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit that methylates Histone H3 on Lysine 27 (H3K27)[1].

-

Embryonic Ectoderm Development (EED): A regulatory subunit that is essential for the complex's enzymatic activity[1][3].

-

Suppressor of Zeste 12 (SUZ12): A scaffold protein that stabilizes the complex.

PRC2's primary function is to catalyze the mono-, di-, and trimethylation of H3K27, with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally repressed chromatin[2][4]. The activity of PRC2 is maintained through a positive feedback loop. The EED subunit contains an aromatic "cage" that specifically recognizes and binds to existing H3K27me3 marks on chromatin[5][6]. This binding event induces a conformational change that allosterically activates the EZH2 subunit, enhancing its methyltransferase activity and propagating the H3K27me3 repressive signal to adjacent nucleosomes[3][5].

This compound's Allosteric Mechanism of Action

Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, this compound employs a distinct, allosteric mechanism. It is a potent and selective inhibitor that directly targets the EED subunit[3][7].

The core mechanism of this compound involves the following steps:

-

Binding to EED: this compound selectively binds to the aromatic cage of EED, the same pocket that recognizes H3K27me3[1][2][8].

-

Conformational Change: This binding induces a conformational change in the EED protein[1][7].

-

Disruption of Protein-Protein Interaction (PPI): The conformational change prevents the critical interaction between EED and the EZH2 catalytic subunit[1][7].

-

Inhibition of PRC2 Activity: By disrupting the EED-EZH2 interaction, this compound prevents the H3K27me3-stimulated allosteric activation of PRC2[1][3]. This results in a loss of enzymatic function and a global decrease in H3K27 trimethylation, leading to altered gene expression and a reduction in tumor cell proliferation in PRC2-dependent cancers[1][3].

This mechanism allows this compound to be effective in contexts where direct EZH2 inhibitors may fail, such as in cancers with acquired resistance mutations in EZH2[5].

Quantitative Pharmacology of this compound

This compound demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified across various preclinical models.

| Parameter | Value | Assay System | Reference |

| Biochemical IC50 | 9 nM | EED Inhibition Assay | [7] |

| Cellular H3K27me3 IC50 | 1.014 nM | HeLa Cells | [4] |

| Cellular GI50 | 3 - 9 nM | EZH2-mutant DLBCL Cell Lines | [5] |

Preclinical and Clinical Pharmacokinetics

This compound has been characterized in multiple preclinical species and in human clinical trials, demonstrating properties suitable for oral administration.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Preclinical Species (1-2 mg/kg) | Moderate to High | [9][10] |

| Plasma Protein Binding | Human | 87% (13% unbound) | [10] |

| Time to Peak Plasma Conc. (Tmax) | Human | ~1 - 4 hours | |

| Apparent Terminal Half-life | Human | 2.5 - 6.6 hours | [11] |

Key Experimental Protocols

Protocol 1: Cellular H3K27me3 Inhibition Assay

This protocol is designed to measure the potency of this compound in reducing H3K27me3 levels within a cellular context.

Methodology:

-

Cell Culture: HeLa cells are cultured under standard conditions.

-

Treatment: Cells are treated with a dose-response range of this compound for 72 hours.

-

Protein Extraction: Following treatment, cells are lysed, and total protein is extracted and quantified.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

-

Quantification: The intensity of the H3K27me3 and total H3 bands is quantified using densitometry. The ratio of H3K27me3 to total H3 is calculated for each dose.

-

Data Analysis: The data are fit to a dose-response curve to determine the IC50 value[4].

Protocol 2: Clinical Pharmacodynamic (PD) Assessment

This protocol was employed in the first-in-human trial (NCT02900651) to confirm the on-target activity of this compound in patients.

Methodology:

-

Sample Collection: Paired patient samples, including peripheral blood and tumor biopsies, are collected at baseline (pre-treatment) and on-treatment (e.g., Day 15)[11][12].

-

Blood Sample Processing: Peripheral blood monocytes (PBMCs) are isolated from blood samples.

-

Biopsy Sample Processing: Tumor biopsy tissues are fixed and prepared for immunohistochemistry (IHC).

-

Analysis of Blood Samples: H3K27me3 levels in PBMCs are quantified by measuring the ratio of H3K27me3 to total H3 using flow cytometry[11][12].

-

Analysis of Biopsy Samples: H3K27me3 expression in tumor tissue is assessed by IHC and quantified using an H-score[11][12].

-

Pharmacodynamic Endpoint: The change in H3K27me3 levels from baseline is calculated to determine the extent of target engagement and biological activity of this compound in patients[11].

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]

- 8. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

The Allosteric EED Inhibitor MAK683: A Technical Guide to its Impact on H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of MAK683, a clinical-stage, orally bioavailable small molecule that targets the Polycomb Repressive Complex 2 (PRC2). By specifically binding to the Embryonic Ectoderm Development (EED) subunit, this compound allosterically inhibits the methyltransferase activity of Enhancer of Zeste Homolog 2 (EZH2), leading to a significant reduction in histone H3 lysine 27 trimethylation (H3K27me3). This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity.

Core Mechanism of Action

This compound disrupts the critical interaction between EED and H3K27me3.[1] This binding event is essential for the allosteric activation of the PRC2 complex. By occupying the H3K27me3-binding pocket on EED, this compound prevents the positive feedback loop that sustains PRC2's catalytic activity, resulting in a global decrease in H3K27me3 levels. This epigenetic modification is a key repressive mark, and its reduction leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.

Quantitative Data Summary

The potency of this compound has been evaluated in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of its inhibitory activity.

Table 1: Biochemical Inhibition of this compound

| Assay Type | Target | Parameter | Value (nM) | Reference |

| Biochemical Assay | EED | IC50 | 9 | --INVALID-LINK-- |

| EED Alphascreen Binding | EED | IC50 | 59 | --INVALID-LINK-- |

| LC-MS Assay | EED | IC50 | 89 | --INVALID-LINK-- |

| ELISA Assay | EED | IC50 | 26 | --INVALID-LINK-- |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HeLa | H3K27me3 Reduction | IC50 | 1.014 | --INVALID-LINK-- |

| KARPAS422 | Antiproliferative Activity (14 days) | IC50 | 30 | --INVALID-LINK-- |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the PRC2 complex and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Assay: EED Alphascreen Binding Assay

This protocol is adapted from the supplementary information of "Discovery of the Clinical Candidate this compound..." (J Med Chem 2022, 65, 7, 5317–5333).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between EED and a biotinylated H3K27me3 peptide.

Materials:

-

Recombinant human EED protein

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated donor beads (PerkinElmer)

-

Anti-GST acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

This compound compound series

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of recombinant EED protein to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a fixed concentration of biotinylated H3K27me3 peptide to the wells.

-

Add a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 520-620 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation using graphing software.

Cellular Assay: Western Blot for H3K27me3 Levels

This protocol is a generalized procedure based on standard Western blotting techniques.

Objective: To assess the dose-dependent effect of this compound on global H3K27me3 levels in cultured cells.

Materials:

-

HeLa cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for 72 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize H3K27me3 levels to total Histone H3.

In Vivo Assay: Karpas-422 Xenograft Model

This protocol is based on descriptions of similar xenograft studies.

Objective: To evaluate the anti-tumor efficacy of this compound in a diffuse large B-cell lymphoma (DLBCL) xenograft model.

Materials:

-

Karpas-422 cells

-

Immunodeficient mice (e.g., NOD-SCID)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest Karpas-422 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally, once or twice daily, at predetermined doses.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship of this compound's effect on H3K27 trimethylation.

References

The Discovery and Development of MAK683: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAK683 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2] Developed by Novartis, this compound represents a novel allosteric approach to epigenetic therapy.[3][4] By binding to the H3K27me3-binding pocket of EED, this compound disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of PRC2's histone methyltransferase activity.[2][5] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for the treatment of advanced malignancies.[1]

Introduction: Targeting the Epigenetic Regulator PRC2

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[6] The core components of the PRC2 complex are Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED); and Suppressor of Zeste 12 (SUZ12).[2] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4][7]

This compound was developed as an allosteric inhibitor that targets EED, a non-catalytic subunit essential for PRC2's function.[5] This approach offers a potential advantage over catalytic inhibitors of EZH2, particularly in overcoming resistance mechanisms.[3]

Discovery and Optimization

This compound was developed through a stepwise optimization of the tool compound EED226.[1][6] EED226 was identified as a binder to the H3K27me3 pocket of EED, leading to the inhibition of PRC2 activity and tumor growth reduction in mouse xenograft models.[6] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of the PRC2 complex.[2] It selectively binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.[2] This binding induces a conformational change in EED, which in turn prevents its interaction with EZH2.[2] The disruption of the EED-EZH2 interaction is critical, as EED's binding to H3K27me3 allosterically stimulates the methyltransferase activity of EZH2. By preventing this, this compound effectively inhibits the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[2][5]

Signaling Pathway Diagram

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MAK683 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAK683, a first-in-class, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), exploring its mechanism of action, preclinical efficacy, clinical trial data, and future therapeutic potential in oncology.

Executive Summary

This compound represents a novel therapeutic strategy by targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2, a key epigenetic regulator, is implicated in the pathogenesis of various cancers. By binding to EED, this compound disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor regression in xenograft models.[3][4][5] A first-in-human Phase I/II clinical trial (NCT02900651) has shown that this compound is generally well-tolerated and exhibits preliminary clinical activity in patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and epithelioid sarcoma (ES).[6][7]

Mechanism of Action

This compound is a highly selective, allosteric inhibitor of the PRC2 complex.[7][8] The PRC2 complex, comprising core components EZH2, EED, and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][9]

This compound's unique mechanism involves binding to the H3K27me3-binding pocket of the EED subunit.[1][5] This binding induces a conformational change in EED, which prevents its interaction with the catalytic subunit, EZH2.[1] The disruption of the EED-EZH2 interaction allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in H3K27me3 levels.[1][2] This, in turn, leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in decreased tumor cell proliferation.[1][10]

Preclinical Data

This compound has demonstrated potent and selective inhibition of PRC2 activity in a variety of preclinical models.

In Vitro Activity

This compound has shown significant inhibitory activity in biochemical and cellular assays.

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| AlphaScreen Binding | EED | 59 | N/A | [4] |

| LC-MS | EED | 89 | N/A | [4] |

| ELISA | EED | 26 | N/A | [4] |

| Cellular H3K27me3 Inhibition | PRC2 | 1.014 | HeLa | [10] |

| Antiproliferation (14 days) | Cell Proliferation | 30 | KARPAS-422 | [4] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. In a mouse model of B-cell lymphoma, this compound induced tumor regression.[3] Treatment with this compound also significantly inhibited G401 xenograft tumors.[11] Furthermore, in a KARPAS-422-derived xenograft mouse model, this compound demonstrated good therapeutic effects.[11] The optimization from the tool compound EED226 to this compound resulted in a balanced pharmacokinetic/pharmacodynamic profile and enhanced efficacy.[5]

Clinical Data: Phase I/II Study (NCT02900651)

A first-in-human, multicenter, open-label Phase I/II study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with advanced malignancies.[6][7][12]

Study Design and Patient Demographics

Patients with various advanced malignancies, including DLBCL, nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no effective standard treatment was available, were enrolled.[6][13] this compound was administered orally in 28-day cycles at escalating doses, either once daily (QD) or twice daily (BID).[6] As of August 2021, 139 patients had received this compound.[7]

| Characteristic | Value | Reference |

| Total Patients Enrolled | 139 | [7] |

| Median Duration of Exposure | 57 days (range: 4-1006) | [7] |

| Tumor Types (n, %) | [7] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | 31 (22.3%) | [7] |

| Gastric Cancer (GC) | 37 (26.6%) | [7] |

| Castration-Resistant Prostate Cancer (CRPC) | 22 (15.8%) | [7] |

| Epithelioid Sarcoma (ES) | 17 (12.2%) | [7] |

| Nasopharyngeal Carcinoma (NPC) | 17 (12.2%) | [7] |

| Clear Cell Carcinoma of the Ovary (CCCO) | 9 (6.5%) | [7] |

| SWI/SNF-mutated Sarcoma | 6 (4.3%) | [7] |

Safety and Tolerability

This compound was generally well-tolerated.[6][7]

| Safety Parameter | Incidence | Details | Reference |

| Drug-Related Adverse Events (AEs) | 70.5% (98 patients) | Most common were neutropenia, thrombocytopenia, and anemia. | [7] |

| Grade 3/4 Drug-Related AEs | 43 patients | Including neutropenia, thrombocytopenia, and anemia. | [7] |

| Dose-Limiting Toxicities (DLTs) | 22 DLTs in 15 patients | Including thrombocytopenia (4.9%) and febrile neutropenia (3.3%). | [7] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic data showed rapid absorption of this compound.[6][9]

| PK/PD Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.975 - 4.08 hours | [7] |

| Apparent Terminal Half-life | 2.5 - 6.6 hours | [14] |

| H3K27me3 Reduction | >40% in 7/10 patients with DLBCL or ES with paired biopsies | [14] |

Clinical Efficacy

Preliminary signs of clinical activity were observed, particularly in patients with DLBCL and ES.[6][7]

| Efficacy Endpoint | Value (90% CI) | Patient Population | Reference |

| Overall Response Rate (ORR) | 5.8% (2.52-11.03%) | All patients | [7] |

| Disease Control Rate (DCR) | 29% (14-48%) | DLBCL subset | [6][9] |

| Complete Response (CR) | 6% (2 patients) | DLBCL subset | [6][9] |

| Partial Response (PR) | 10% (3 patients) | DLBCL subset | [6][9] |

| Stable Disease (SD) | 13% (4 patients) | DLBCL subset | [6][9] |

| Median Progression-Free Survival (PFS) | 1.9 months (1.8-2.3) | All patients | [7] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the preclinical studies are proprietary. However, the methodologies employed are standard in drug discovery and development.

Biochemical Assays (e.g., AlphaScreen, LC-MS, ELISA): These assays were used to determine the direct binding affinity and inhibitory concentration of this compound on the EED subunit of the PRC2 complex.[4]

Cellular Assays:

-

H3K27me3 Levels: Western blotting or flow cytometry was likely used to measure the levels of H3K27me3 in treated cancer cell lines to confirm the on-target effect of this compound.[10][14]

-

Cell Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were likely employed to assess the anti-proliferative effects of this compound on various cancer cell lines over a period of time.[4]

In Vivo Xenograft Models: Human cancer cell lines (e.g., KARPAS-422 for DLBCL) were implanted into immunocompromised mice.[3][11] Once tumors were established, mice were treated with this compound or vehicle control, and tumor growth was monitored over time to evaluate efficacy.

Clinical Trial Protocol (NCT02900651):

-

Patient Population: Adults with relapsed/refractory advanced malignancies.[13]

-

Treatment: Oral administration of this compound in escalating doses (QD or BID) in 28-day cycles.[6]

-

Assessments: Safety was monitored through adverse event reporting. Efficacy was evaluated using standard criteria (e.g., RECIST 1.1). Pharmacokinetic profiles were assessed through blood sampling, and pharmacodynamic activity was measured by changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies.[7][13][14]

Conclusion and Future Directions

This compound is a promising, first-in-class EED inhibitor with a novel mechanism of action that has demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced cancers.[6][7] The clinical activity observed in DLBCL and epithelioid sarcoma is particularly encouraging and warrants further investigation.

Future research should focus on:

-

Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.

-

Exploring combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.

-

Conducting larger, randomized clinical trials to definitively establish the efficacy of this compound in specific cancer types.

The development of this compound represents a significant advancement in the field of epigenetic therapy and holds the potential to provide a new treatment option for patients with PRC2-dependent malignancies.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. novartis.com [novartis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ashpublications.org [ashpublications.org]

- 7. A first-in-human phase 1/2 dose-escalation study of this compound (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAK-683 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety and Efficacy of this compound in Adult Patients With Advanced Malignancies [ctv.veeva.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ascopubs.org [ascopubs.org]

The Impact of MAK683 on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[1][2] This interaction disrupts the binding of EED to trimethylated histone H3 at lysine 27 (H3K27me3), which in turn prevents the allosteric activation of the EZH2 methyltransferase subunit.[1][2] The subsequent reduction in H3K27me3 levels leads to the derepression of PRC2 target genes, resulting in significant alterations in the gene expression landscape of cancer cells. This guide provides an in-depth technical overview of the molecular mechanisms of this compound and its profound impact on gene expression, with a focus on its therapeutic implications in oncology.

Core Mechanism of Action: EED Inhibition and PRC2 Inactivation

The PRC2 complex, comprising the core components EZH2, SUZ12, and EED, is a key epigenetic regulator that mediates gene silencing through the trimethylation of H3K27.[1] EZH2 is the catalytic subunit responsible for this methyltransferase activity. The binding of EED to existing H3K27me3 marks is crucial for the sustained and robust activity of PRC2, creating a positive feedback loop that propagates the repressive chromatin state.[1]

This compound directly targets the H3K27me3-binding pocket of EED.[1] By occupying this pocket, this compound induces a conformational change in EED that prevents its interaction with EZH2, thereby disrupting the PRC2 complex and inhibiting its methyltransferase activity.[1] This leads to a global reduction in H3K27me3 levels, lifting the repressive epigenetic marks from the promoter regions of PRC2 target genes and allowing for their re-expression.[1][2]

Impact on Gene Expression: Derepression of Tumor Suppressor and Pro-Senescence Genes

Treatment of sensitive cancer cells with this compound leads to a significant upregulation of a specific set of genes that are normally silenced by PRC2. Transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in identifying these differentially expressed genes. A key study by Zhong et al. (2022) in SMARCB1- or ARID1A-deficient cancer cells revealed a robust induction of genes associated with the Senescence-Associated Secretory Phenotype (SASP).

Quantitative Data on Gene Expression Changes

The following table summarizes the key genes that are significantly upregulated upon this compound treatment in sensitive cancer cell lines, as identified through RNA-seq and validated by quantitative PCR (qPCR).

| Gene Symbol | Gene Name | Function | Fold Change (Approx.) | Cancer Type Context |

| CDKN2A (p16) | Cyclin Dependent Kinase Inhibitor 2A | Tumor suppressor, cell cycle arrest | > 4 | SMARCB1/ARID1A deficient |

| GATA4 | GATA Binding Protein 4 | Transcription factor, involved in senescence | > 3 | SMARCB1/ARID1A deficient |

| HLA-B | Major Histocompatibility Complex, Class I, B | Antigen presentation | > 2 | SMARCB1/ARID1A deficient |

| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling, SASP component | > 2 | SMARCB1/ARID1A deficient |

| MMP10 | Matrix Metallopeptidase 10 | Extracellular matrix remodeling, SASP component | > 2 | SMARCB1/ARID1A deficient |

| ITGA2 | Integrin Subunit Alpha 2 | Cell adhesion, SASP component | > 2 | SMARCB1/ARID1A deficient |

| GBP1 | Guanylate Binding Protein 1 | Interferon-inducible GTPase, immune response | > 2 | SMARCB1/ARID1A deficient |

Note: Fold changes are approximate and can vary depending on the cell line and experimental conditions. Data is primarily derived from studies on SMARCB1- or ARID1A-deficient cancer models.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Cancer cell lines of interest (e.g., G401, A2780 for SMARCB1/ARID1A deficiency) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded at a desired density and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 10 nM to 1 µM). A vehicle control (DMSO) is run in parallel. Cells are incubated with the compound for a specified duration (e.g., 72 hours) before harvesting for downstream analysis.

RNA Sequencing (RNA-seq)

-

RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the nuclei are isolated. Chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., H3K27me3). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of the genome that are enriched for the target protein.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key epigenetic vulnerability in certain cancers. Its ability to reverse PRC2-mediated gene silencing leads to the re-expression of critical tumor suppressor and immunomodulatory genes. The induction of a senescence-associated secretory phenotype appears to be a key mechanism underlying its anti-tumor efficacy.[3] Further research, including ongoing clinical trials, will continue to elucidate the full spectrum of this compound's impact on gene expression across various cancer types and its potential in combination therapies. The detailed molecular understanding of its mechanism of action provides a strong rationale for its continued development in the oncology landscape.

References

- 1. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the polycomb repressive complex pathway in the bone marrow resident cells of diffuse large B-cell lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the EED-EZH2 Protein-Protein Interaction: From Core Biology to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical protein-protein interaction (PPI) between Embryonic Ectoderm Development (EED) and the Enhancer of Zeste Homolog 2 (EZH2). This interaction is fundamental to the function of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. Dysregulation of this interaction is implicated in numerous cancers, making it a prime target for novel therapeutic interventions.

The Central Role of the EED-EZH2 Interaction in PRC2 Function

The PRC2 complex is a multi-protein machine responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2, EED, and Suppressor of Zeste 12 (SUZ12).[1][2]

EZH2 is the catalytic subunit, containing the SET domain that executes the histone methyltransferase (HMT) activity.[3] However, EZH2's catalytic function is critically dependent on its interaction with EED.[4] EED acts as a structural scaffold, stabilizing the entire PRC2 complex.[1][5] Crucially, EED also functions as a "reader" of the H3K27me3 mark. Its WD40 repeat domain contains an aromatic cage that specifically recognizes and binds to existing H3K27me3 on chromatin.[6][7] This binding event triggers an allosteric activation of EZH2's methyltransferase activity, creating a positive feedback loop that propagates the repressive H3K27me3 mark across chromatin domains.[6][7] Therefore, the EED-EZH2 interaction is not merely structural but is a key regulatory hub for PRC2's enzymatic function.

The interaction interface between EED and EZH2 has been structurally characterized. A short alpha-helical region in the N-terminus of EZH2 binds to a hydrophobic groove on the surface of the EED WD40-repeat domain.[8][9] This well-defined interface presents an attractive target for the development of inhibitors that can disrupt the formation and activity of the PRC2 complex.

Quantitative Analysis of EED-EZH2 Interaction and Its Inhibition

The development of therapeutics targeting the EED-EZH2 interaction relies on robust quantitative assessment of binding affinities and inhibitory activities. A variety of inhibitors, including stapled peptides and small molecules, have been developed and characterized.

Inhibitors Targeting the EED-EZH2 Protein-Protein Interaction

These inhibitors are designed to directly block the physical association between EED and EZH2, leading to the destabilization of the PRC2 complex and a reduction in H3K27 methylation.

| Inhibitor Class | Compound | Target | Binding Affinity (Kd) | Inhibitory Potency (IC50) | Cell-based Activity (IC50) | Reference(s) |

| Stapled Peptide | SAH-EZH2 | EED-EZH2 Interface | - | - | 1-10 µM (H3K27me3 reduction) | [4] |

| Small Molecule | Astemizole | EED-EZH2 Interface | - | Ki = 23.01 µM | < 10 µM (Pfeiffer, KARPAS422, SU-DHL-4, DB cells) | [4] |

| Small Molecule | DC-PRC2in-01 (5b) | EED-EZH2 Interface | 5 µM (SPR) | 4 µM (FP) | < 10 µM (Pfeiffer, KARPAS422, SU-DHL-4, DB cells) | [4][6] |

| Natural Product | Wedelolactone | EED | 2.82 µM | - | - | [1][6] |

| Natural Product | Epigallocatechin gallate (EGCG) | EED | 15.1 µM | - | - | [1] |

| Small Molecule | Apomorphine hydrochloride | EED-EZH2 Interface | Ki = 2.9 µM | 15.5 µM | - | [1] |

| Small Molecule | Compound 30 | EED-EZH2 Interface | - | 63.8 µM | - | [1] |

| Small Molecule | Compound 31 | EED-EZH2 Interface | - | 54.9 µM | - | [1] |

| Small Molecule | Compound 32 | EED-EZH2 Interface | - | 32 µM | - | [1] |

| Small Molecule | AZD9291 | EZH2 (disrupts EED binding) | - | 0.015 - 19.6 µM (cell growth) | - | [1] |

Allosteric Inhibitors Targeting the EED H3K27me3-Binding Pocket

These inhibitors bind to the aromatic cage of EED, preventing the recognition of H3K27me3 and thereby blocking the allosteric activation of EZH2.

| Inhibitor | Target | Binding Affinity (IC50) | PRC2 Inhibition (IC50) | Cell-based Activity (IC50) | Reference(s) |

| MAK683 | EED H3K27me3 Pocket | 1.2 nM | 60 nM | Nanomolar range (EZH2-mutant DLBCL) | [1] |

| APG-5918 | EED H3K27me3 Pocket | 1.2 nM | - | Nanomolar range (EZH2-mutant DLBCL) | [1] |

| EEDi-5285 | EED H3K27me3 Pocket | 0.2 nM | - | 20 pM (Pfeiffer), 0.5 nM (KARPAS422) | [1] |

| A-395 | EED H3K27me3 Pocket | Kd = 1.5 nM | - | - | [10] |

| LG1980 | EED | Kd = 2.71 µM | - | 0.26 µM (ARCaPE-shEPLIN), 6.87 µM (C4-B-TaxR) | [7] |

Experimental Protocols for Studying the EED-EZH2 Interaction

A variety of biochemical and biophysical techniques are employed to investigate the EED-EZH2 interaction and the efficacy of its inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This method is used to demonstrate the association of EED and EZH2 within a cellular context.

Protocol Outline:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-EZH2). A non-specific IgG should be used as a negative control.

-

Complex Capture: Add protein A/G beads to the antibody-lysate mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other protein of interest (e.g., anti-EED) to confirm co-precipitation.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the EED-EZH2 interaction in real-time.

Protocol Outline:

-

Ligand Immobilization: Covalently immobilize one of the purified proteins (e.g., recombinant EED) onto a sensor chip surface. A control flow cell with an irrelevant protein or no protein should be used for reference subtraction.

-

Analyte Injection: Inject a series of concentrations of the other purified protein (e.g., recombinant EZH2 or an EZH2-derived peptide) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

-

Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Histone Methyltransferase (HMT) Assay to Measure PRC2 Activity

HMT assays are crucial for determining the functional consequences of EED-EZH2 interaction and the efficacy of its inhibitors on the catalytic activity of PRC2.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing the PRC2 complex (recombinant or purified from cells), a histone substrate (e.g., recombinant histone H3, nucleosomes), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([3H]-SAM).

-

Inhibitor Treatment: For inhibitor studies, pre-incubate the PRC2 complex with various concentrations of the test compound before adding the substrate and SAM.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.

-

Detection of Methylation:

-

Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporation of [3H]-methyl groups by autoradiography or scintillation counting.

-

Antibody-based Assay (ELISA or Western Blot): Use an antibody specific for the methylated histone mark (e.g., anti-H3K27me3) to detect the product.

-

-

Data Analysis: Quantify the signal to determine the level of HMT activity and calculate IC50 values for inhibitors.

Förster Resonance Energy Transfer (FRET) for In-Cell Interaction Studies

FRET is a powerful technique to study protein-protein interactions in living cells.

Protocol Outline:

-

Construct Generation: Create expression vectors for EED and EZH2 fused to a FRET donor (e.g., CFP or a green fluorescent protein) and a FRET acceptor (e.g., YFP or a yellow fluorescent protein), respectively.

-

Cell Transfection: Co-transfect cells with the donor- and acceptor-fused constructs.

-

Image Acquisition: Acquire images of the cells using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.

-

FRET Measurement: Measure the fluorescence intensity in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

-

Data Analysis: Calculate the FRET efficiency. An increase in the FRET signal (sensitized emission of the acceptor) and a corresponding decrease in the donor fluorescence (donor quenching) indicate that the two proteins are in close proximity (<10 nm), suggesting a direct interaction.

Visualizing the EED-EZH2 Interaction and its Inhibition

PRC2 Core Complex and Allosteric Activation

References

- 1. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of novel EED-EZH2 PPI inhibitors using an in silico fragment mapping method - ProQuest [proquest.com]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of histone methylation by automethylation of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile and Characterization of MAK683: An EED-Targeted Allosteric PRC2 Inhibitor

This technical guide provides an in-depth overview of the preclinical data for MAK683, a clinical-stage, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism for modulating the epigenetic landscape in various malignancies. This document is intended for researchers, scientists, and professionals in drug development, summarizing key findings from in vitro and in vivo studies, and detailing the experimental protocols used for its characterization.

Mechanism of Action

Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex essential for regulating gene expression, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] The core components of PRC2 are the catalytic subunit EZH2, the regulatory subunit EED, and SUZ12.[1]

The activity of PRC2 is allosterically stimulated in a positive feedback loop where the EED subunit binds to the H3K27me3 mark, which in turn enhances the catalytic activity of EZH2 on adjacent nucleosomes.[4] Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers.[1][3]

This compound is an allosteric inhibitor that was developed by Novartis through the optimization of the tool compound EED226.[2][3] It acts by selectively binding to the aromatic cage of the EED subunit that recognizes H3K27me3.[1] This binding induces a conformational change in EED, preventing its interaction with EZH2.[1][5] The disruption of this critical protein-protein interaction abrogates the H3K27me3-stimulated activity of the PRC2 complex, leading to a global reduction in H3K27 trimethylation, altered gene expression, and subsequent inhibition of tumor cell proliferation in PRC2-dependent cancers.[1][4]

In Vitro Characterization

This compound demonstrates potent and selective inhibition of PRC2 activity in both biochemical and cellular assays.

Biochemical and Cellular Potency

The inhibitory activity of this compound was quantified across various assays, showing nanomolar potency. It effectively reduces cellular H3K27me3 levels at concentrations significantly lower than its predecessor, EED226, and the EZH2-specific inhibitor, EPZ6438.[6]

| Parameter | Assay System | Value | Reference |

| Biochemical IC₅₀ | PRC2 Inhibition Assay | 9 nM | [5] |

| Cellular H3K27me3 IC₅₀ | HeLa Cells (72h treatment) | 1.014 nM | [6] |

| Cellular GI₅₀ | Karpas-422 Lymphoma Cells | 3 - 9 nM | [7] |

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of this compound was evaluated in multiple preclinical species, demonstrating properties suitable for oral administration.

Pharmacokinetic Profile

This compound is characterized by low to moderate plasma clearance and moderate to high oral bioavailability.[8][9][10] It is moderately bound to plasma proteins across species.[9] Data from the first-in-human study confirmed its rapid absorption and a half-life supportive of once or twice-daily dosing.[11][12]

| Parameter | Mouse | Rat | Dog | Human | Reference |

| Oral Bioavailability | Moderate to High | Moderate to High | Moderate to High | - | [8][9] |

| Plasma Clearance | Low to Moderate | Low to Moderate | Low to Moderate | - | [8][9] |

| Fraction Unbound (fu) | 0.15 | 0.09 | 0.24 | 0.13 | [9] |

| Tmax (h) | - | - | - | ~1 - 4 | [11][12] |

| Terminal Half-life (h) | - | - | - | 2.5 - 6.6 | [11][12] |

Metabolism

In vitro metabolism studies using liver microsomes and hepatocytes from mice, rats, dogs, monkeys, and humans revealed a complex but comparable metabolic profile across species, with no human-specific metabolites identified.[8][9] The primary metabolic pathways involve oxidation of the dihydrofuran ring.[8][10]

In Vivo Efficacy

This compound has demonstrated significant single-agent anti-tumor activity in multiple PRC2-dependent mouse xenograft models.

| Tumor Model | Cancer Type | Dosing Regimen | Key Outcome | Reference |

| Karpas-422 | Diffuse Large B-Cell Lymphoma | Oral, twice daily | Complete tumor remission; animals considered "cured" | [7][13] |

| G401 | Malignant Rhabdoid Tumor | 100 mg/kg, oral, daily | 67.2% Tumor Growth Inhibition (TGI) after 25 days | [6] |

Treatment with this compound in these models was well-tolerated, with no significant impact on animal body weight.[6][7] Efficacy was correlated with strong pharmacodynamic (PD) activity, confirmed by a significant reduction of global H3K27me3 levels in tumor tissues.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used in the characterization of this compound.

PRC2 Biochemical Inhibition Assay

This protocol describes a generalized biochemical assay to determine the IC₅₀ of this compound against the PRC2 complex.

-

Reagents: Recombinant human PRC2 complex, biotinylated H3K27-unmodified peptide substrate, S-adenosyl-L-methionine (SAM), and an antibody specific for H3K27me3.

-

Procedure:

-

A dilution series of this compound is prepared in assay buffer.

-

The PRC2 enzyme is pre-incubated with this compound or vehicle (DMSO) for 30 minutes at room temperature.

-

The enzymatic reaction is initiated by adding the peptide substrate and SAM.

-

The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped.

-

The level of H3K27me3 is quantified using a suitable detection method, such as AlphaLISA or TR-FRET, by adding detection reagents (e.g., streptavidin-coated donor beads and antibody-conjugated acceptor beads).

-

The signal is read on a plate reader, and data are normalized to controls to calculate percent inhibition.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular H3K27me3 Inhibition Assay (Western Blot)

This protocol details the measurement of H3K27me3 levels in cells following this compound treatment.

-

Cell Culture and Treatment:

-

HeLa or other relevant cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle (DMSO) for 72 hours.

-

-

Protein Extraction:

-

Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Histones are extracted using an acid extraction protocol.

-

Protein concentration is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein (10-20 µg) are separated by SDS-PAGE on a 15% polyacrylamide gel and transferred to a PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3 signal. IC₅₀ values are calculated from the dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for EED Target Engagement

CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.[14]

-

Cell Treatment: Two populations of intact cells are incubated for 1-2 hours, one with vehicle (DMSO) and the other with a saturating concentration of this compound.

-

Heating: Aliquots from each group are transferred to PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[14]

-

Lysis: Cells are lysed by three cycles of rapid freezing in liquid nitrogen and thawing.[14]

-

Separation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[14]

-

Analysis: The amount of soluble EED remaining in the supernatant at each temperature is determined by Western blot.

-

Outcome: In the this compound-treated group, the EED protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated group. This shift in the melting curve confirms direct target engagement.[14]

Murine Xenograft Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound.

-

Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million Karpas-422 cells) in Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Treatment Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) once or twice daily at specified dose levels (e.g., 100 mg/kg). The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and assessment of tolerability (body weight changes, clinical signs).

-

Pharmacodynamic Analysis: At the end of the study, tumors may be collected for analysis of H3K27me3 levels by immunohistochemistry or Western blot to confirm target modulation in vivo.

Conclusion

The preclinical data for this compound characterize it as a potent, selective, and orally bioavailable allosteric inhibitor of the PRC2 complex via a distinct mechanism of targeting EED. It demonstrates robust in vitro and in vivo activity against PRC2-dependent cancer models. Its well-balanced pharmacokinetic and pharmacodynamic profile, combined with significant anti-tumor efficacy and tolerability in preclinical models, provided a strong rationale for its advancement into clinical trials for patients with advanced malignancies.[2][3][7]

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the Clinical Candidate this compound: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]

- 6. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical pharmacokinetics and metabolism of this compound, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MAK683 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAK683 is a potent and selective, orally bioavailable small molecule inhibitor that targets the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by binding to the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][2] This interaction disrupts the catalytic activity of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cells, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction to PRC2 and Epigenetic Regulation

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in gene silencing and cellular differentiation.[1] The core components of the PRC2 complex are:

-

Enhancer of zeste homolog 2 (EZH2): The catalytic subunit responsible for the trimethylation of H3K27.[1]

-

Embryonic ectoderm development (EED): A non-catalytic subunit that is essential for the allosteric activation of EZH2 upon binding to H3K27me3.[1]

-

Suppressor of zeste 12 (SUZ12): A zinc-finger protein that is critical for the integrity and activity of the complex.[1]

PRC2-mediated H3K27me3 is a hallmark of transcriptionally repressed chromatin. In several cancers, the overexpression or mutation of PRC2 components leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting tumorigenesis.[1]

Mechanism of Action of this compound

This compound represents a novel approach to PRC2 inhibition by targeting the EED subunit.[1] Its mechanism of action can be summarized as follows:

-

Binding to EED: this compound binds to a specific pocket on the EED subunit that normally recognizes H3K27me3.[1]

-

Allosteric Inhibition: This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of the EZH2 catalytic subunit.[1]

-

Disruption of PRC2 Activity: The lack of EZH2 activation leads to a significant reduction in the levels of H3K27me3.[1]

-

Gene De-repression: The decrease in H3K27me3 results in the de-repression of PRC2 target genes, including tumor suppressors, leading to anti-proliferative effects in cancer cells.[1]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Target | IC50/GI50 (nM) | Reference |

| EED AlphaScreen Binding | EED | 59 | [3] |

| LC-MS | EED | 89 | [3] |

| ELISA | EED | 26 | [3] |

| H3K27me3 Inhibition | HeLa | 1.014 | |

| Anti-proliferative | Karpas-422 | 4 (GI50) | [4] |

| Anti-proliferative | Karpas-422 | 30 | [3] |

| Unknown | Unknown | 9 ± 4 | [4] |

| Unknown | Unknown | 3 ± 2 | [4] |

Table 2: In Vivo Pharmacodynamic Effects of this compound (NCT02900651)

| Patient Population | Biomarker | Effect | Reference |

| Diffuse Large B-cell Lymphoma (n=4) | H3K27me3 H-score | >40 reduction from baseline in 7/10 patients | [5] |

| Epithelioid Sarcoma (n=6) | H3K27me3 H-score | >40 reduction from baseline in 7/10 patients | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

EED-H3K27me3 Interaction Assay (AlphaScreen)

This assay is designed to measure the ability of this compound to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide.

Materials:

-

Recombinant human EED protein

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-tag antibody-conjugated Acceptor beads (e.g., anti-GST for GST-tagged EED) (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound compound

-

384-well white opaque microplates (e.g., OptiPlate)

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the following in order:

-

This compound or vehicle control.

-

Recombinant EED protein.

-

Biotinylated H3K27me3 peptide.

-

-

Incubate the mixture at room temperature for 30 minutes.

-

Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in the dark.

-

Add the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

Cellular H3K27me3 Inhibition Assay (HTRF)

This assay quantifies the reduction of intracellular H3K27me3 levels upon treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Karpas-422)

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer

-

HTRF H3K27me3 assay kit (containing Europium cryptate-labeled anti-H3K27me3 antibody and d2-labeled anti-Histone H3 antibody)

-

384-well white opaque microplates

Protocol:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 72 hours).

-

Lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.

-

Transfer the cell lysates to a 384-well white opaque plate.

-

Add the pre-mixed HTRF antibody solution (anti-H3K27me3-Europium and anti-H3-d2) to each well.

-

Incubate the plate at room temperature for 4 hours to overnight, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value for H3K27me3 inhibition.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

-

96-well clear flat-bottom microplates

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.[9]

-

Allow cells to adhere and grow for 24 hours.[9]

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 72 hours to 14 days).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound on the PRC2 complex.

Caption: High-level experimental workflow for this compound characterization.

Caption: Downstream effects of this compound-mediated PRC2 inhibition.

Conclusion

This compound is a promising epigenetic modulator that targets a key vulnerability in a range of cancers. Its unique allosteric mechanism of inhibiting the EED subunit of PRC2 provides a differentiated approach to targeting this critical oncogenic pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working on PRC2 inhibitors and related epigenetic therapies. Further investigation into the full therapeutic potential of this compound, both as a monotherapy and in combination with other agents, is warranted.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols: The Use of MAK683 in Karpas-422 Cell Line Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MAK683 is a potent and selective, orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By binding to the H3K27me3 binding pocket of EED, this compound allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3][4][5][6] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including certain types of lymphoma.[2][5]

The Karpas-422 cell line, derived from a patient with B-cell non-Hodgkin's lymphoma, is a widely used preclinical model in cancer research.[7][8] This cell line is characterized by a t(14;18) chromosomal translocation involving the IGH-BCL2 fusion gene and harbors an activating mutation in the EZH2 gene (Y646N), the catalytic subunit of PRC2.[9] These characteristics make Karpas-422 cells particularly sensitive to PRC2 inhibition and a valuable tool for studying the efficacy and mechanism of action of compounds like this compound.[1] This document provides detailed application notes and protocols for utilizing this compound in experiments with the Karpas-422 cell line.

Data Presentation

Table 1: In Vitro Activity of this compound in Karpas-422 Cells

| Assay Type | Parameter | Value | Cell Line | Notes | Reference |

| Proliferation | GI50 | 4 µM | Karpas-422 | 14-day incubation, Beckman Coulter counting method. | [10] |

| Proliferation | GI50 | 6 nM | Karpas-422 | 14-day incubation, CellTiter-Glo luminescent cell viability assay. | [10] |

| Proliferation | IC50 | 0.003 µM (3 nM) | Karpas-422 | Up to 14-day incubation. | [10] |

| Proliferation | IC50 | 30 nM | Karpas-422 | 14-day treatment. | [10] |

| Binding | IC50 | 59 nM | EED Alphascreen | Biochemical assay. | [10] |

| Binding | IC50 | 26 nM | EED ELISA | Biochemical assay. | [10] |

| Enzymatic | IC50 | 89 nM | LC-MS | Biochemical assay. | [10] |

Table 2: In Vivo Activity of this compound in Karpas-422 Xenograft Models

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Subcutaneous Xenograft | EED226 (this compound precursor) | 40 mg/kg for 32 days | Complete tumor regression | [11] |

| Subcutaneous Xenograft | This compound | Not specified | Good therapeutic effects | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound action on the PRC2 signaling pathway.

Experimental Workflow

Caption: General workflow for in vitro and in vivo evaluation of this compound.

Experimental Protocols

Karpas-422 Cell Culture

The Karpas-422 cell line was established from a pleural effusion of a 73-year-old woman with B-cell non-Hodgkin lymphoma.[7][9]

-

Culture Medium: RPMI 1640 medium supplemented with 2mM L-glutamine and 20% Fetal Bovine Serum (FBS). Once the culture is established, the serum concentration can be reduced to 10%.[7][9]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

Subculturing: Maintain cultures between 5 x 10^5 and 2 x 10^6 cells/mL. Split saturated cultures 1:2 every 2-4 days.[9] The doubling time is approximately 60-90 hours.[9][12]

-

Growth Properties: The cells grow in suspension as single cells or in small clusters.[7][9]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Materials:

-

Karpas-422 cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Reagent

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Seed Karpas-422 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate for the desired period (e.g., 72 hours, or up to 14 days as reported in some studies).[10]

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for H3K27me3

Western blotting is used to detect changes in the levels of specific proteins, in this case, the reduction of H3K27me3 following this compound treatment.

-

Materials:

-

Karpas-422 cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat Karpas-422 cells with various concentrations of this compound for a specified time (e.g., 72 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.[13][14]

-